molecular formula C11H14O3 B14585976 4,4-Dimethyl-2-phenoxy-1,3-dioxolane CAS No. 61562-09-2

4,4-Dimethyl-2-phenoxy-1,3-dioxolane

Cat. No.: B14585976
CAS No.: 61562-09-2
M. Wt: 194.23 g/mol
InChI Key: QHNNHAZYTUMLNG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This compound is characterized by the presence of two methyl groups and a phenoxy group attached to the dioxolane ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenoxy-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
  • 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
  • 2,2-Dimethyl-1,3-dioxolan-4-methanol

Uniqueness

4,4-Dimethyl-2-phenoxy-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

61562-09-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QHNNHAZYTUMLNG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(O1)OC2=CC=CC=C2)C

Origin of Product

United States

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